N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide
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Overview
Description
N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide: is a synthetic compound characterized by its unique chemical structure, which includes an oxalamide core substituted with isobutyl and 4-methylpiperazin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of oxalyl chloride with isobutylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Oxalyl Chloride Reaction: Oxalyl chloride is reacted with isobutylamine in the presence of a base such as triethylamine to form the intermediate isobutyl oxalamide.
Piperazine Substitution: The intermediate is then reacted with 4-methylpiperazine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide can be compared with other similar compounds, such as:
- N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2/c1-9(2)8-12-10(16)11(17)13-15-6-4-14(3)5-7-15/h9H,4-8H2,1-3H3,(H,12,16)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERYPBWBBJICQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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